molecular formula C22H25N B1354125 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile CAS No. 94412-40-5

4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1354125
CAS No.: 94412-40-5
M. Wt: 303.4 g/mol
InChI Key: CRCASZFDSWMENA-UHFFFAOYSA-N
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Description

4’-(trans-4-Propylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C24H29N It is a biphenyl derivative where one of the phenyl rings is substituted with a trans-4-propylcyclohexyl group and a cyano group at the para position

Scientific Research Applications

4’-(trans-4-Propylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.

Mechanism of Action

Target of Action

Similar compounds are often used in the development of liquid crystal materials , suggesting that their targets could be related to the structural and optical properties of materials.

Mode of Action

It’s known that similar compounds can significantly alter the electronic distribution of liquid crystal monomers (lcms), providing more attack points for reactive species . This suggests that the compound might interact with its targets by influencing their electronic distribution.

Biochemical Pathways

Given its potential role in altering the electronic distribution of lcms , it might affect pathways related to the structural and optical properties of materials.

Pharmacokinetics

Similar compounds have been reported to have high boiling points , suggesting that they might have low volatility and hence low bioavailability through inhalation.

Result of Action

Given its potential role in altering the electronic distribution of lcms , it might influence the structural and optical properties of materials.

Action Environment

The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the degradation rate of similar compounds has been reported to decrease continuously in the presence of biphenyl or ethoxy groups . This suggests that the presence of certain chemical groups in the environment might influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(trans-4-Propylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Propylcyclohexyl Group: The trans-4-propylcyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as copper(I) cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-(trans-4-Propylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Introduction of halogens or other functional groups at specific positions on the biphenyl core.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trans-4-Propylcyclohexyl)-4’-trifluoromethyl-1,1’-biphenyl
  • 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl
  • 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl

Uniqueness

4’-(trans-4-Propylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both the trans-4-propylcyclohexyl group and the cyano group, which confer distinct chemical and physical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(4-propylcyclohexyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N/c1-2-3-17-4-8-19(9-5-17)21-12-14-22(15-13-21)20-10-6-18(16-23)7-11-20/h6-7,10-15,17,19H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCASZFDSWMENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00915549
Record name 3~4~-Propyl-3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-hexahydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94412-40-5
Record name trans-4'-(4-Propylcyclohexyl)(1,1'-biphenyl)-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094412405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3~4~-Propyl-3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-hexahydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4'-(4-propylcyclohexyl)[1,1'-biphenyl]-4-carbonitrile
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